Product packaging for CS-2100(Cat. No.:)

CS-2100

Cat. No.: B1669643
M. Wt: 461.5 g/mol
InChI Key: DWVJASHDNJMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingosine-1-Phosphate Receptor Biology and Therapeutic Relevance

Sphingosine-1-phosphate (S1P) is a vital bioactive lipid mediator involved in a wide array of physiological and pathological processes. guidetoimmunopharmacology.orgnih.gov It exerts its effects primarily by interacting with a family of five G protein-coupled receptors (GPCRs), designated S1P1, S1P2, S1P3, S1P4, and S1P5. guidetoimmunopharmacology.orguni.lulipidmaps.orguni.lu These receptors are expressed in various tissues and organ systems, including the cardiovascular, immune, and nervous systems, where they regulate fundamental biological processes. nih.govuni.lulipidmaps.orguni.lu Key functions mediated by S1P receptors include the modulation of cell proliferation, angiogenesis, migration, cytoskeleton organization, endothelial cell chemotaxis, and immune cell trafficking. nih.govlipidmaps.orguni.lu

Among the S1P receptor subtypes, S1P1 is particularly well-characterized for its critical, non-redundant roles, notably in facilitating the egress of T and B cells from lymphoid tissues. nih.govlipidmaps.org The diverse biological functions governed by S1P receptors have positioned them as attractive therapeutic targets for a range of diseases. uni.lulipidmaps.org Modulators targeting S1P receptors are being investigated and developed for conditions such as chronic inflammatory diseases, autoimmunity, cancer, kidney disease, and neurodegenerative disorders. uni.lulipidmaps.org The therapeutic potential of modulating S1P receptor activity is underscored by the development and approval of S1P receptor agonists for the treatment of diseases like multiple sclerosis and in the context of transplant rejection. guidetoimmunopharmacology.orglipidmaps.org

Identification of CS-2100 as a Selective Sphingosine-1-Phosphate Receptor 1 Agonist

This compound has been identified as a selective agonist targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its chemical name is 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid. The compound has a molecular weight of 461.53 and a molecular formula of C25H23N3O4S. The PubChem Compound Identifier (CID) for this compound is 11977938.

Detailed research findings highlight the potent and selective nature of this compound's activity at the S1P1 receptor. In vitro studies have determined its half maximal effective concentration (EC50) for human S1P1 to be 4.0 nM. A notable characteristic of this compound is its high selectivity profile, demonstrating over 5000-fold greater agonist activity for human S1P1 compared to the S1P3 receptor (EC50 > 20,000 nM).

The following table summarizes key in vitro activity data for this compound:

Receptor SubtypeEC50 (nM)Selectivity (vs S1P3)
Human S1P14.0>5000-fold
Human S1P3>20,000-

Beyond in vitro characterization, research has explored the effects of this compound in various animal models. Studies have shown that this compound displays efficacy in a rat adjuvant-induced arthritis model. Furthermore, in mice subjected to the experimental autoimmune encephalomyelitis (EAE) model, significant decreases in cumulative EAE scores were observed in groups treated with this compound. The compound has also been shown to induce significant decreases in peripheral blood lymphocyte counts in rats following oral administration, with counts decreasing significantly and recovering to vehicle control levels within 24-48 hours. Investigations into the effects of this compound on presynaptic activity in mouse cortical synaptosomes have provided evidence of the existence of presynaptic inhibitory S1P1 receptors, as the S1P1R agonist this compound was shown to inhibit KCl-evoked glutamate (B1630785) exocytosis, an effect that was largely reverted by an S1P1R antagonist.

Historical Context and Discovery of this compound

The discovery and development of selective modulators targeting the Sphingosine-1-Phosphate Receptor 1 have been a significant area of focus in the search for agents capable of suppressing autoimmunity. Within this research landscape, this compound emerged as a novel 4-ethylthiophene-based S1P1 agonist.

The synthesis and pharmacological evaluation of this compound were reported in the scientific literature, detailing its in vitro S1P1 and S1P3 agonist activity, as well as its effects on peripheral blood lymphocyte counts and efficacy in animal models of disease. The discovery of this compound, characterized as a potent, orally active, and S1P3-sparing S1P1 agonist, was specifically reported in a publication in Bioorganic & Medicinal Chemistry Letters in 2012. This work contributed to the understanding of 4-ethylthiophene-based compounds as potential S1P1 receptor modulators with promising in vivo potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N3O4S B1669643 CS-2100

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJASHDNJMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Development of Cs 2100

Chemical Synthesis Pathways for CS-2100

The synthesis of this compound, identified as compound 10b in some studies, has been described through specific chemical pathways. These pathways were developed as part of broader synthetic and structure-activity relationship (SAR) studies aimed at discovering potent and selective agonists. The synthetic strategies aimed for straightforward protocols that avoided lengthy purification steps and proceeded with good yields. researchgate.netnih.gov

Key Intermediate Chemical Reactions in this compound Synthesis

A pivotal step in the synthesis route to this compound involves the construction of its central 1,2,4-oxadiazole (B8745197) ring. researchgate.netnih.gov This heterocyclic core is formed via an esterification reaction between a key intermediate amidoxime (B1450833) (referred to as intermediate VII in some literature) and a phenoxybenzoic acid derivative (referred to as intermediate VIII ). researchgate.net The condensation reaction is facilitated by coupling reagents such as WSC·HCl (water-soluble carbodiimide (B86325) hydrochloride) and HOBt (hydroxybenzotriazole). researchgate.net

While detailed multi-step reaction schemes are not extensively provided in the immediately available information, this oxadiazole formation is highlighted as a crucial transformation in assembling the this compound structure.

Optimization Strategies in the Development of this compound

The development of this compound involved synthetic efforts coupled with extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies likely explored variations in substituents and core structures to identify compounds with desired properties, including synthetic accessibility. The reported synthetic protocols for this compound were developed with the aim of being simple and providing good yields, suggesting that optimization efforts focused on reaction efficiency and ease of purification. researchgate.net The goal was to establish a reliable synthetic route for the target molecule.

Data Table: Key Reagents in Oxadiazole Formation

ReagentRole in Reaction
Amidoxime (VII)Reactant (forms oxadiazole)
Phenoxybenzoic Acid (VIII)Reactant (forms oxadiazole)
WSC·HClCoupling Reagent
HOBtCoupling Reagent

Detailed Research Findings:

Research into the synthesis of this compound contributed to the discovery of this compound as a potent and selective S1P₁ agonist. nih.govresearchgate.net The synthetic methodology developed allowed for the preparation of this compound, enabling its subsequent evaluation in various studies. researchgate.netnih.govresearchgate.net The emphasis on simple synthetic protocols aimed to support the efficient production of the compound for research purposes. researchgate.net

Mechanistic Insights into Cs 2100 S Pharmacological Action

Receptor Binding Affinity and Selectivity Profiles of CS-2100

This compound has been identified as a potent S1P1 receptor agonist with a remarkable selectivity profile, distinguishing it from less selective S1P receptor modulators. nih.gov This selectivity is critical for its potential as an immunomodulatory agent with a favorable safety profile.

This compound demonstrates potent agonist activity at the human S1P1 receptor. In vitro studies have determined its half-maximal effective concentration (EC50) to be 4.0 nM. researchgate.netnih.govnih.gov This high potency indicates a strong ability to activate the S1P1 receptor, which is crucial for its therapeutic effects, such as the regulation of lymphocyte trafficking from lymphoid tissues. researchgate.netnih.gov

A defining feature of this compound is its pronounced selectivity for S1P1 over S1P3. nih.gov The agonist activity of this compound at the human S1P3 receptor is significantly lower, with an EC50 value greater than 20,000 nM. nih.gov This results in a selectivity ratio of over 5,000-fold in favor of S1P1. researchgate.netnih.govnih.gov This S1P3-sparing characteristic is advantageous, as the activation of S1P3 has been implicated in undesirable cardiovascular effects. researchgate.net

Table 1: Agonist Activity of this compound at Human S1P Receptors

Receptor Subtype EC50 (nM) Selectivity (fold)
Human S1P1 4.0 >5,000

The activation of G protein-coupled receptors (GPCRs) like S1P1 by an agonist initiates intracellular signaling cascades, beginning with the binding of guanosine (B1672433) triphosphate (GTP) to the Gα subunit of the associated G protein. nih.gov In vitro assays using a non-hydrolyzable GTP analog, GTPγS, are employed to quantify this initial step of receptor activation. nih.govnih.gov Potent and selective S1P1 receptor agonists have been shown to stimulate GTPγS binding in cellular models expressing the S1P1 receptor but not in those expressing the S1P3 receptor. scripps.edu This selective induction of GTPγS binding is a direct functional measure of the compound's specific agonist activity at the S1P1 receptor. scripps.edufrontiersin.org

Molecular Basis of S1P3-Sparing Agonism of this compound

The remarkable selectivity of this compound for S1P1 over S1P3 is not coincidental but is rooted in specific molecular interactions between the compound and the receptor's binding pocket. Computational studies have provided significant insights into the structural basis for this selectivity.

To understand the molecular basis of this compound's selectivity, computational docking studies were performed using homology models of the S1P1 and S1P3 receptors. nih.gov These models provide a three-dimensional representation of the receptor's structure, allowing for the simulation of how this compound binds within the active site of each receptor subtype. nih.govdocumentsdelivered.com These in silico approaches are instrumental in identifying key amino acid residues that either facilitate or hinder the binding of a ligand.

The docking studies revealed a critical difference in the amino acid composition of the binding pockets of S1P1 and S1P3 that accounts for the S1P3-sparing nature of this compound. nih.gov Specifically, the ethyl group on the thiophene (B33073) ring of this compound encounters steric hindrance from the phenylalanine residue at position 263 (Phe263) in the S1P3 receptor. researchgate.netnih.gov In contrast, the corresponding residue in the S1P1 receptor is a smaller leucine (B10760876) at position 276 (Leu276), which does not create a steric clash with the ethyl group of this compound. nih.govdocumentsdelivered.com This steric impediment in the S1P3 receptor's binding pocket prevents this compound from adopting the optimal conformation required for high-affinity binding and subsequent receptor activation, thus explaining its excellent S1P3-sparing characteristics. nih.gov

Table 2: Key Amino Acid Residues in S1P1 and S1P3 Involved in this compound Selectivity

Receptor Key Residue Interaction with this compound
S1P1 Leu276 No steric hindrance

Downstream Cellular Signaling Pathways Modulated by this compound

As a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, the pharmacological actions of this compound are mediated through the activation of specific intracellular signaling cascades. nih.gov S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of heterotrimeric G proteins. nih.gov Upon activation by an agonist like this compound, S1P1 initiates a series of downstream events that modulate key cellular processes. The primary signaling pathways influenced by S1P1 activation include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/extracellular signal-regulated kinase (ERK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govnih.govnih.gov

PI3K/Akt Signaling Pathway

Activation of the S1P1 receptor by this compound leads to the stimulation of the PI3K/Akt signaling cascade, a critical pathway for promoting cell survival and proliferation. aacrjournals.org Upon S1P1 activation, the Gi protein subunit dissociates and activates PI3K. qiagen.com PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger. ahajournals.org PIP3 recruits Akt (also known as protein kinase B) to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). nih.gov

Once activated, Akt phosphorylates a variety of downstream targets to exert its pro-survival effects. A key substrate of Akt is the Forkhead box protein O3 (FoxO3a), a transcription factor that promotes the expression of pro-apoptotic genes. nih.gov Phosphorylation of FoxO3a by Akt leads to its inactivation and sequestration in the cytoplasm, thereby preventing the transcription of genes involved in apoptosis and promoting cell survival. nih.gov This S1P1-mediated activation of the PI3K/Akt/FoxO3a axis is a crucial mechanism for cytoprotection. nih.gov

Key Molecules in the this compound-Modulated PI3K/Akt Pathway

MoleculeRole in the PathwayEffect of this compound (via S1P1)
S1P1Receptor for this compoundActivation
Gi/oG protein coupled to S1P1Activation
PI3KKinase that produces PIP3Activation
AktSerine/threonine kinase, central to the pathwayPhosphorylation and Activation
FoxO3aTranscription factor for pro-apoptotic genesPhosphorylation and Inactivation

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another significant downstream target of S1P1 activation by this compound. This pathway is pivotal in regulating cellular processes such as proliferation, differentiation, and migration. nih.gov Activation of S1P1 can lead to the stimulation of the Ras-Raf-MEK-ERK cascade. researchgate.netresearchgate.net

Upon S1P1 engagement, the associated G protein activation can lead to the activation of the small GTPase Ras. Ras, in its active GTP-bound state, recruits and activates Raf kinases. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (also known as p42/p44 MAPK). ptglab.com Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that drive cellular responses. nih.gov For instance, S1P1-mediated activation of the MEK/ERK pathway has been implicated in promoting neurogenesis. nih.gov

Key Molecules in the this compound-Modulated MAPK/ERK Pathway

MoleculeRole in the PathwayEffect of this compound (via S1P1)
S1P1Receptor for this compoundActivation
RasSmall GTPase, upstream activatorActivation
RafSerine/threonine kinaseActivation
MEKDual-specificity kinasePhosphorylation and Activation
ERK (p42/p44 MAPK)MAP kinase, key effector of the pathwayPhosphorylation and Activation

STAT3 Signaling Pathway

A crucial signaling pathway modulated by this compound-induced S1P1 activation is the Janus kinase (JAK)/STAT3 pathway. Persistent activation of STAT3 is important in various cellular functions, including immune responses and cell proliferation. nih.gov Research has demonstrated that S1P1 signaling can lead to the phosphorylation and activation of STAT3. researchgate.net

The activation of STAT3 through S1P1 is, in part, mediated by the activation of JAK2 tyrosine kinase. nih.gov Activated JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. youtube.com Interestingly, a positive feedback loop has been identified where activated STAT3 can, in turn, upregulate the expression of the S1pr1 gene, leading to enhanced S1P1 signaling and persistent STAT3 activation. nih.govnih.gov This sustained signaling can have significant implications in both physiological and pathological conditions. researchgate.net

Key Molecules in the this compound-Modulated STAT3 Pathway

MoleculeRole in the PathwayEffect of this compound (via S1P1)
S1P1Receptor for this compoundActivation
JAK2Tyrosine kinaseActivation
STAT3Transcription factorPhosphorylation and Activation
S1pr1 geneGene encoding the S1P1 receptorUpregulation of expression

Preclinical Efficacy Studies of Cs 2100 in Immunological and Inflammatory Disease Models

Immunomodulatory Effects of CS-2100 on Peripheral Lymphocyte Trafficking

Studies in rats have shown that this compound significantly impacts peripheral blood lymphocyte counts. Following single oral administrations of 0.1 and 1 mg/kg, a notable decrease in lymphocyte counts was observed researchgate.netnih.govresearchgate.netcaymanchem.com. The nadir of this decrease occurred at approximately 8 to 12 hours post-dose, with lymphocyte levels recovering to vehicle control levels within 24 to 48 hours researchgate.netnih.govresearchgate.netcaymanchem.com. This effect is consistent with the mechanism of S1P1 agonists, which modulate lymphocyte trafficking by preventing their egress from lymphoid tissues nih.govacs.orgresearchgate.net.

Below is a summary of observed effects on peripheral lymphocyte counts in rats:

Dose (mg/kg, Oral)Effect on Lymphocyte CountTime to Nadir (hours)Time to Recovery (hours)
0.1Significantly decreased8 and/or 1224-48
1.0Significantly decreased8 and/or 1224-48

Efficacy of this compound in Adjuvant-Induced Arthritis Models

This compound has demonstrated efficacy in the adjuvant-induced arthritis model in rats, a common preclinical model for evaluating potential treatments for rheumatoid arthritis. In this model, this compound showed a strong suppressive effect, reducing hind paw volume caymanchem.comkarebaybio.com. The inductive dose 50 (ID50), which is the dose required to produce an effect in 50% of the animals, was determined to be 0.44 mg/kg researchgate.netnih.govresearchgate.netcaymanchem.com. This finding suggests that this compound possesses anti-inflammatory properties relevant to arthritic conditions.

Key finding in the adjuvant-induced arthritis model:

Animal ModelEfficacy EndpointID50 (mg/kg)
Rat Adjuvant-Induced ArthritisHind paw volume reduction0.44

Suppressive Effects of this compound in Experimental Autoimmune Encephalomyelitis Models

The suppressive effects of this compound have also been evaluated in experimental autoimmune encephalomyelitis (EAE) models, which serve as preclinical models for multiple sclerosis. Studies in mice showed that this compound significantly decreased cumulative EAE scores compared to vehicle-treated groups researchgate.netnih.govresearchgate.netcaymanchem.comkarebaybio.compatsnap.com. Significant decreases were observed at oral doses of 0.3 and 1 mg/kg researchgate.netnih.govresearchgate.netcaymanchem.comkarebaybio.compatsnap.com. This indicates that this compound can mitigate the severity of disease in this model of central nervous system autoimmunity.

Summary of EAE model findings:

Animal ModelDose (mg/kg, Oral)Effect on Cumulative EAE Scores
Mouse EAE0.3Significant decrease
Mouse EAE1.0Significant decrease

Evaluation of Immunosuppressive Efficacy in Host-Versus-Graft Reaction Models

The immunosuppressive efficacy of this compound was also evaluated in rat models of host-versus-graft reaction (HvGR). This model is relevant for assessing the potential of a compound to prevent transplant rejection. In rats, this compound demonstrated immunosuppressive efficacy with an ID50 value of 0.407 mg/kg in the HvGR model researchgate.netnih.govnih.gov. This result suggests that this compound can suppress the immune response mounted by the host against transplanted tissue.

Immunosuppressive efficacy in HvGR model:

Pharmacokinetic and Metabolic Research of Cs 2100

In Vivo Pharmacokinetic Profiles of CS-2100

In vivo pharmacokinetic studies of this compound have been reported in animal models, specifically rats. Following single oral administrations of 0.1 and 1 mg/kg doses of this compound in rats, notable effects on peripheral blood lymphocyte counts were observed. Lymphocyte levels significantly decreased, reaching a nadir at approximately 8 to 12 hours post-dose. wikidata.orgnih.govnih.gov Subsequently, lymphocyte counts demonstrated recovery towards vehicle control levels within 24 to 48 hours after dosing. wikidata.orgnih.govnih.gov While specific detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound were reported, the readily available information highlights the compound's ability to induce a transient reduction in circulating lymphocytes in a dose-dependent manner within this species.

Gastrointestinal Metabolic Stability and Microbial Degradation of the 1,2,4-Oxadiazole (B8745197) Moiety

Research has revealed that the central 1,2,4-oxadiazole ring structure within the this compound molecule is susceptible to metabolic breakdown within the gastrointestinal tract. Studies conducted in both rats and monkeys demonstrated that this moiety is decomposed by enterobacteria present in the intestine. wikidata.org This finding aligns with broader observations in medicinal chemistry literature, which indicate that the 1,2,4-oxadiazole functional group can be vulnerable to xenobiotic metabolism mediated by intestinal microflora. wikidata.org

Comparative Analysis and Future Research Directions for Cs 2100

Comparison of CS-2100 with Other Sphingosine-1-Phosphate Receptor 1 Agonists

This compound distinguishes itself among S1P1 agonists by exhibiting high potency and significant selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly S1P3. researchgate.netpatsnap.comnih.govtocris.comrndsystems.com In vitro studies have demonstrated that this compound has an EC50 value of 4.0 nM for human S1P1, with over 5000-fold greater agonist activity compared to S1P3 (EC50 > 20,000 nM). researchgate.netpatsnap.comnih.govrndsystems.com This selectivity profile is considered advantageous, as activation of S1P3 has been linked to potential cardiovascular side effects observed with less selective S1P receptor modulators like FTY720 (fingolimod). researchgate.net

Preclinical evaluations in animal models of autoimmune diseases have further highlighted the efficacy of this compound. In the adjuvant-induced arthritis model in rats, this compound demonstrated efficacy with an ID50 of 0.44 mg/kg. researchgate.netpatsnap.comrndsystems.combioscience.co.uk Similarly, in the experimental autoimmune encephalomyelitis (EAE) model in mice, significant decreases in cumulative EAE scores were observed in groups treated with 0.3 and 1 mg/kg of this compound compared to vehicle-treated groups. researchgate.netpatsnap.combioscience.co.uk These findings suggest a potent immunosuppressive effect mediated through S1P1 receptor modulation.

The selective S1P1 agonism of this compound leads to the sequestration of lymphocytes in lymphoid organs, thereby reducing their numbers in peripheral blood. researchgate.netpatsnap.com Following single oral doses of 0.1 and 1 mg/kg in rats, significant decreases in lymphocyte counts were observed, with a nadir at 8 and/or 12 hours post-dose and recovery to vehicle control levels by 24-48 hours post-dose. researchgate.netpatsnap.com

CompoundTarget ReceptorHuman S1P1 EC50 (nM)Human S1P3 EC50 (nM)Selectivity (S1P3/S1P1)
This compoundS1P1 agonist4.0 researchgate.netpatsnap.comnih.govrndsystems.com>20,000 researchgate.netpatsnap.comnih.govrndsystems.com>5000-fold researchgate.netpatsnap.comnih.govrndsystems.com

Structure-Activity Relationship (SAR) Studies Guiding Analog Development of this compound

Extensive structure-activity relationship (SAR) studies were conducted during the discovery and optimization of this compound. patsnap.comnih.govresearchgate.netnih.gov These studies aimed to identify structural features crucial for potent S1P1 agonism and high selectivity over other S1P receptor subtypes, particularly S1P3. This compound is described as a 4-ethylthiophene-based S1P1 agonist, with a chemical structure featuring a 1,2,4-oxadiazole (B8745197) ring system and an azetidine-3-carboxylic acid moiety. researchgate.netpatsnap.comtocris.combiosschina.com

Docking studies performed with homology models of S1P1 and S1P3 receptors provided insights into the structural basis for this compound's excellent S1P3-sparing characteristic. patsnap.comnih.govnih.govresearchgate.net These studies suggested that the ethyl group positioned on the thiophene (B33073) ring of this compound experiences steric hindrance within the binding pocket of the S1P3 receptor, specifically by Phe263. patsnap.comnih.govnih.govresearchgate.net This steric clash is not observed with Leu276 in the S1P1 receptor binding pocket, explaining the differential activity and high selectivity of this compound for S1P1 over S1P3. patsnap.comnih.govnih.govresearchgate.net These SAR studies were instrumental in guiding the development of analogs with improved pharmacological profiles.

Advanced Research on Enhancing Metabolic Stability of the Oxadiazole Ring System

Despite its promising in vitro potency and in vivo efficacy in animal models, research on this compound revealed a concern regarding the metabolic stability of its central 1,2,4-oxadiazole ring. researchgate.netpatsnap.comijpsr.info Studies indicated that this oxadiazole ring could be decomposed by enterobacteria in the intestine of rats and monkeys. researchgate.netpatsnap.comijpsr.info This metabolic lability raises potential concerns about the consistency and predictability of its metabolic process in future clinical studies. researchgate.netpatsnap.comijpsr.info

Enhancing the metabolic stability of the oxadiazole ring system is therefore a critical area for advanced research and analog development. Strategies to address this could involve structural modifications to the oxadiazole core or flanking regions to impart greater resistance to bacterial degradation while preserving the desired S1P1 agonist activity and selectivity. Research into the metabolic pathways and the specific enterobacteria involved in the degradation of the oxadiazole ring in this compound would be crucial to guide these efforts. Exploring bioisosteric replacements for the oxadiazole ring that maintain the pharmacological profile but offer improved metabolic stability is another potential avenue.

Exploration of Novel Therapeutic Applications and Unaddressed Research Avenues for this compound

The primary therapeutic focus for this compound has been on its potential as an immunosuppressant for autoimmune diseases, based on its potent S1P1 agonist activity and demonstrated efficacy in relevant animal models. researchgate.netpatsnap.comnih.govresearchgate.net However, the role of S1P receptors, particularly S1P1, extends beyond the immune system, suggesting potential for exploring novel therapeutic applications for this compound.

S1P receptors are expressed in various tissues and involved in diverse physiological processes, including cardiovascular function, neurological signaling, and endothelial barrier integrity. While the S1P3-sparing nature of this compound aims to mitigate cardiovascular side effects, further research could explore its effects on other systems where S1P1 plays a role. For instance, the presence of S1P1 receptors in the central nervous system and their involvement in regulating glutamate (B1630785) transmission patsnap.com suggests potential avenues for investigating this compound or its analogs in neurological disorders, although this is an unaddressed research area for this specific compound.

Q & A

Q. How can researchers formulate a hypothesis to investigate CS-2100’s mechanism of action in neurotransmitter release?

  • Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s role in synaptic regulation. Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure the hypothesis. For example: "Does this compound (intervention) inhibit KCl-induced [^3H]D-aspartate release (outcome) in cortical glutamatergic terminals (population) compared to baseline activity (comparison)?" Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Background should logically lead to the hypothesis, avoiding direct statements like "the hypothesis is..." . Reference studies showing this compound’s dose-dependent inhibition (e.g., 30 nM this compound reduces release by ~50% under 12mM KCl) .

Q. What experimental design considerations are critical for testing this compound’s effects on synaptic activity?

  • Methodological Answer :
  • Variables : Define independent variables (e.g., this compound concentration: 10–300 nM) and dependent variables (e.g., [^3H]D-aspartate release levels). Use controlled KCl concentrations (3mM vs. 12mM) to simulate physiological and depolarizing conditions .
  • Controls : Include negative controls (no this compound) and positive controls (e.g., Ex 26, a known inhibitor).
  • Replication : Follow guidelines for reproducibility by detailing protocols (e.g., buffer composition, incubation times) in the Experimental section of manuscripts, with extensive data in supplementary materials .
  • Ethics : Adhere to institutional guidelines for animal or cell-based models.

Advanced Research Questions

Q. How should researchers address contradictory data in studies analyzing this compound’s efficacy under varying experimental conditions?

  • Methodological Answer :
  • Iterative Analysis : Re-examine methodologies for inconsistencies (e.g., KCl concentration, this compound purity). For instance, shows that 30 nM this compound reduces release by ~40% under 3mM KCl but ~60% under 12mM KCl, highlighting condition-dependent effects.
  • Bias Mitigation : Use triangulation (multiple data sources/methods) and peer debriefing to validate findings. Avoid overreliance on single datasets; instead, cross-reference with independent studies .
  • Statistical Rigor : Apply mixed-effects models to account for variability in replicate experiments. Report confidence intervals and effect sizes .

Q. What advanced strategies ensure reproducibility when studying this compound’s interactions with other compounds (e.g., Ex 26)?

  • Methodological Answer :
  • Standardized Protocols : Pre-register experimental designs (e.g., concentrations, co-treatment timelines) in repositories like Open Science Framework. For example, shows that combining 30 nM this compound and 30 nM Ex 26 yields additive inhibition, but higher doses (300 nM) do not—highlighting non-linear interactions.
  • Data Transparency : Share raw datasets (e.g., [^3H]D-aspartate release curves) in public repositories with metadata (e.g., instrument calibration logs). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Collaborative Validation : Partner with independent labs to replicate key findings, using identical materials sourced from validated suppliers .

Methodological Frameworks

Q. How can researchers systematically analyze this compound’s dose-response relationships?

  • Methodological Answer :
  • Curve Fitting : Use non-linear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. ’s data suggests an IC₅₀ of ~20 nM for this compound under 12mM KCl.
  • Error Analysis : Quantify technical vs. biological variability. For example, triplicate measurements in each condition reduce random error .
  • Visualization : Present data in comparative bar graphs (e.g., 3mM vs. 12mM KCl) with error bars and asterisks denoting significance (p<0.05) .

Data Management & Reporting

Q. What criteria should guide the inclusion of this compound experimental data in peer-reviewed publications?

  • Methodological Answer :
  • Selectivity : Include only data critical to the research question (e.g., dose-response curves for primary outcomes). Secondary data (e.g., raw spectrophotometry readings) belong in supplementary files .
  • Compliance : Adhere to journal-specific guidelines (e.g., ACS Style Guide for chemical structures) and copyright laws when reproducing figures .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from this compound manufacturers) and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CS-2100
Reactant of Route 2
CS-2100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.